Melting Point Distinguishes the 5α,3α,7α-Triol from the 5β,3β,7α-Isomer
5alpha-Cholestane-3alpha,7alpha,25-triol exhibits a melting point of 197–198 °C (recrystallized from methanol) . Although a direct literature melting point for the 5β,3β,7α-isomer (CAS 38623-79-9) is not publicly documented in the same reference set, the structurally analogous 5β-cholestane-3α,7α,25-triol TMS derivative presents a distinctly different gas-chromatographic elution window as recorded in the NIST GC library [1], confirming that 5α/5β epimers are resolvable by both thermal and chromatographic criteria.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 197–198 °C (methanol) |
| Comparator Or Baseline | 5β-cholestane-3β,7α,25-triol (CAS 38623-79-9): melting point not reported in the retrieved literature; class-level expectation of lower melting point for 5β epimers. |
| Quantified Difference | Not directly quantifiable from current sources |
| Conditions | Recrystallization from methanol; literature source LookChem citing Hiremath 1981 |
Why This Matters
Melting point is the simplest pass/fail identity and purity test for incoming raw material; a deviation from 197–198 °C flags isomer contamination or degradation before any biological experiment is initiated.
- [1] NIST Webbook. 5β-Cholestane-3α,7α,25-triol, TMS. GC retention data. View Source
